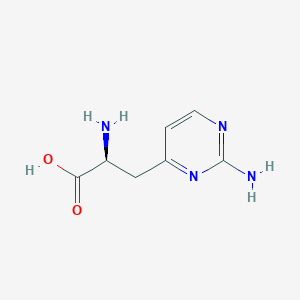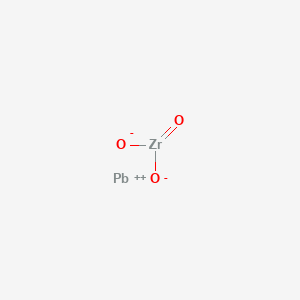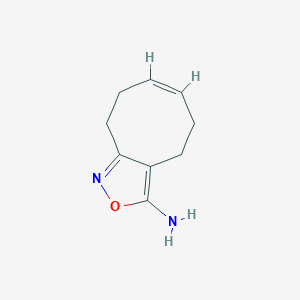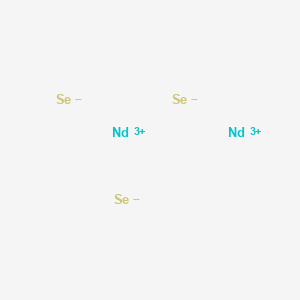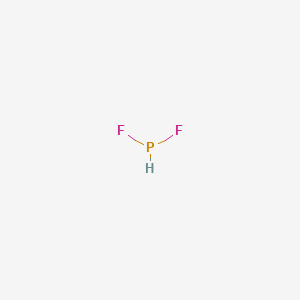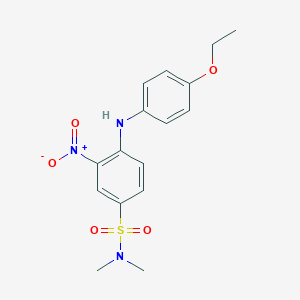
Cobalt Co-56
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt Co-56 is a radioactive isotope of cobalt that has been widely used in scientific research. It has a half-life of 77.3 days and emits gamma radiation, making it useful in a range of applications. This compound is primarily produced through the irradiation of stable cobalt with neutrons in a nuclear reactor.
Wissenschaftliche Forschungsanwendungen
Cobalt Co-56 has been used extensively in scientific research, particularly in the fields of nuclear medicine and radiation therapy. It is used as a radiotracer to study a range of physiological processes in the body, including blood flow, metabolism, and organ function. This compound is also used in radiation therapy to treat cancer, as it can deliver high doses of radiation to cancer cells while sparing healthy tissue.
Wirkmechanismus
Cobalt Co-56 emits gamma radiation, which can penetrate tissues and interact with biological molecules. This interaction can lead to the ionization of atoms and molecules, which can cause damage to DNA and other cellular components. In radiation therapy, this compound is used to deliver a high dose of radiation to cancer cells, which can cause the cells to die or stop dividing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. At low levels, this compound may have no noticeable effects on the body. However, at high levels, it can cause radiation sickness, which can lead to nausea, vomiting, and fatigue. Long-term exposure to this compound can increase the risk of cancer and other radiation-related illnesses.
Vorteile Und Einschränkungen Für Laborexperimente
Cobalt Co-56 is a useful tool for lab experiments due to its ability to emit gamma radiation, which can be detected using a range of instruments. It is also relatively easy to produce and separate from other cobalt isotopes. However, this compound is also highly radioactive, which can pose a safety risk to researchers. Additionally, its short half-life means that experiments must be conducted quickly before the this compound decays.
Zukünftige Richtungen
There are many potential future directions for research involving Cobalt Co-56. One area of interest is the development of new radiotracers for medical imaging and diagnosis. Researchers are also exploring new ways to use this compound in radiation therapy, such as combining it with other treatments to increase its effectiveness. Additionally, there is ongoing research into the long-term effects of exposure to this compound, particularly in occupational settings.
Synthesemethoden
The synthesis of Cobalt Co-56 involves the irradiation of stable cobalt with neutrons in a nuclear reactor. The neutron capture reaction results in the formation of this compound, which can then be separated from the other cobalt isotopes using various separation techniques.
Eigenschaften
| 14093-03-9 | |
Molekularformel |
Co |
Molekulargewicht |
55.939838 g/mol |
IUPAC-Name |
cobalt-56 |
InChI |
InChI=1S/Co/i1-3 |
InChI-Schlüssel |
GUTLYIVDDKVIGB-OIOBTWANSA-N |
Isomerische SMILES |
[56Co] |
SMILES |
[Co] |
Kanonische SMILES |
[Co] |
Synonyme |
56Co radioisotope Co-56 radioisotope Cobalt-56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




